molecular formula C10H11BrN2O2S B8429396 8-Oxa-3-azabicyclo[3.2.1]octan-3-yl(4-bromothiazol-2-yl)methanone

8-Oxa-3-azabicyclo[3.2.1]octan-3-yl(4-bromothiazol-2-yl)methanone

Cat. No.: B8429396
M. Wt: 303.18 g/mol
InChI Key: JHAFMXMUPSGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-3-azabicyclo[3.2.1]octan-3-yl(4-bromothiazol-2-yl)methanone is a useful research compound. Its molecular formula is C10H11BrN2O2S and its molecular weight is 303.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrN2O2S

Molecular Weight

303.18 g/mol

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone

InChI

InChI=1S/C10H11BrN2O2S/c11-8-5-16-9(12-8)10(14)13-3-6-1-2-7(4-13)15-6/h5-7H,1-4H2

InChI Key

JHAFMXMUPSGAJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C(=O)C3=NC(=CS3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromothiazole-2-carboxylic acid (prepared according to the procedure given in WO 2008/57336, 1.00 g, 4.82 mmol) in DMF (15 ml) was added HOST (0.88 g, 5.78 mmol) at room temperature, followed by the addition of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane (prepared according to the procedure given in WO 2004/31186, 0.60 gm, 5.30 mmol). The reaction mixture was cooled to 0° C. and to this were added EDC (1.38 g, 7.23 mmol) and triethylamine (1.46 g, 2.02 ml, 14.46 mmol). The reaction mixture was stirred at room temperature for 15 hr and the progress of reaction was monitored by TLC. The reaction mixture was concentrated under reduced pressure. The residue so obtained was taken in ethyl acetate (150 ml) and washed with saturated sodium bicarbonate solution (1×40 ml), brine (1×20 ml) and organic layers separated were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to get a crude product. The crude product was purified by column chromatography over silica gel (100-200 mesh) using 25% ethyl acetate in hexanes as an eluent to obtain the title compound (0.45 g, 30.8%). MS: m/z 304 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
2.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
30.8%

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